molecular formula C24H24N2O6 B2704916 (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline CAS No. 274676-10-7

(4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline

Cat. No.: B2704916
CAS No.: 274676-10-7
M. Wt: 436.464
InChI Key: DSGCPQRUOSTFEF-BTYIYWSLSA-N
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Description

(4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of an Fmoc (fluorenylmethyloxycarbonyl) protecting group and an allyloxycarbonylamino group. These modifications make it a valuable intermediate in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline typically involves the protection of the amino group of L-proline with an Fmoc group, followed by the introduction of the allyloxycarbonylamino group. The process can be summarized as follows:

    Protection of L-proline: The amino group of L-proline is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of Allyloxycarbonylamino Group: The protected L-proline is then reacted with allyl chloroformate to introduce the allyloxycarbonylamino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the allyloxycarbonylamino group to other functional groups.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: The removal of the Fmoc group is typically achieved using piperidine in a suitable solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It serves as a building block for the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The allyloxycarbonylamino group can be selectively removed under specific conditions, allowing for targeted functionalization.

Comparison with Similar Compounds

Similar Compounds

    (4S)-1-Fmoc-4-(Boc-amino)-L-proline: Similar in structure but with a Boc (tert-butoxycarbonyl) protecting group instead of an allyloxycarbonylamino group.

    (4S)-1-Fmoc-4-(Cbz-amino)-L-proline: Contains a Cbz (benzyloxycarbonyl) protecting group.

Uniqueness

The uniqueness of (4S)-1-Fmoc-4-(Allyloxycarbonylamino)-L-proline lies in its specific protecting groups, which offer distinct reactivity and stability profiles. The allyloxycarbonylamino group provides an additional level of protection and selectivity in synthetic applications, making it a valuable tool in peptide synthesis and other organic transformations.

Properties

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28)/t15-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGCPQRUOSTFEF-BTYIYWSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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